BMS561392 is classified as a small molecule inhibitor, specifically targeting the interaction of proteins that play critical roles in cellular signaling pathways associated with cancer. The compound's structure and mechanism of action are designed to disrupt these pathways, thereby inhibiting tumor cell proliferation and survival.
The synthesis of BMS561392 involves several steps, typically starting from commercially available precursors. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds include:
The synthesis process requires careful optimization to ensure high yield and purity, which are critical for subsequent biological testing.
BMS561392 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The precise molecular formula and weight can be derived from its chemical structure, which typically includes:
While the exact structural representation is proprietary, computational chemistry tools can be used to model its three-dimensional conformation, aiding in understanding its interaction with biological targets.
BMS561392 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile.
BMS561392 exerts its effects primarily through the inhibition of specific protein-protein interactions critical for cancer cell survival and proliferation. The mechanism can be summarized as follows:
Experimental data from preclinical studies often support these mechanisms, demonstrating reduced tumor growth in relevant models.
BMS561392 exhibits various physical and chemical properties that influence its behavior in biological systems:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to assess these properties.
BMS561392 is primarily investigated for its potential applications in oncology, particularly against specific types of tumors where targeted therapies can provide significant benefits over traditional treatments. Ongoing research may explore:
The ongoing research into BMS561392 reflects a broader trend towards personalized medicine in cancer treatment, aiming to tailor therapies based on individual patient profiles and tumor characteristics.
TACE (TNF-α Converting Enzyme), also designated ADAM17 (A Disintegrin and Metalloproteinase 17), is a membrane-bound metalloproteinase that catalyzes the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form. This process is a critical upstream event in the inflammatory cascade, as soluble TNF-α triggers downstream signaling pathways responsible for pathologies in rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis [1] [8]. Beyond TNF-α, TACE sheds other immune mediators (e.g., IL-6R, TNF-R1), amplifying its role in inflammation [1]. Traditional anti-TNF biologics (e.g., infliximab) neutralize soluble TNF-α but require injection and carry infection risks. Small-molecule TACE inhibitors like BMS-561392 offer a strategic alternative by blocking TNF-α release at its source, potentially enabling oral administration and broader cytokine modulation [8].
Table 1: Key Substrates of TACE/ADAM17 in Inflammation
Substrate | Biological Consequence of Cleavage | Therapeutic Relevance |
---|---|---|
pro-TNF-α | Release of soluble TNF-α; activation of TNF receptors | Driver of RA, IBD, psoriasis |
IL-6R | Generation of soluble IL-6R; trans-signaling activation | Chronic inflammation, autoimmunity |
TNF-R1 (p55) | Release of soluble TNF receptor; modulates TNF signaling | Inflammatory regulation |
L-Selectin | Leukocyte de-adhesion; migration to sites of inflammation | Leukocyte recruitment |
In the early 2000s, Bristol-Myers Squibb (BMS) emerged as a pioneer in developing selective TACE inhibitors. BMS-561392 (initially termed DPC-333) was identified as a potent, orally bioavailable compound stemming from structure-activity optimization of hydroxamate-based zinc chelators targeting TACE’s catalytic domain [6] [10]. This program aimed to overcome limitations of earlier matrix metalloproteinase inhibitors (MMPIs), which suffered from poor selectivity and musculoskeletal toxicity (e.g., tendonitis). BMS leveraged structure-based drug design to enhance TACE specificity, minimizing off-target inhibition of MMPs like collagenase [6]. By April 2001, BMS advanced BMS-561392 to a Phase IIa trial in rheumatoid arthritis patients, marking one of the first clinical evaluations of a TACE inhibitor [6]. By 2002, its potential was also being explored in inflammatory bowel disease [6]. Despite promising biochemical profiles, clinical development was later discontinued, though the compound remains a critical pharmacological tool for validating TACE inhibition [5] [6].
BMS-561392 demonstrated robust efficacy in preclinical models of inflammation, validating TACE as a therapeutically relevant target:
Table 2: Preclinical Efficacy of BMS-561392 in Disease Models
Disease Model | Species | Dose/Route | Key Outcomes | Reference |
---|---|---|---|---|
Collagen-Induced Arthritis | Mouse | 10–30 mg/kg, oral | ↓ Paw swelling, ↓ joint erosion, ↓ serum TNF-α | [6] |
ConA-Induced Hepatitis | Mouse | 10 mg/kg, i.p. | ↓ Liver necrosis, ↓ TNF-α, ↓ caspase activation | [4] |
LPS-Induced Endotoxemia | Chimpanzee | 1–3 mg/kg, i.v. | ↓ Plasma TNF-α (>90% inhibition) | [6] |
TNBS-Induced Colitis | Rat | 10 mg/kg, oral | ↓ Colonic inflammation, ↓ TNF-α | [10] |
BMS-561392’s preclinical success underscored TACE inhibition as a viable strategy for TNF-α-driven pathologies. However, translational challenges, including compensatory cytokine pathways (e.g., increased IL-1β in some models) and pharmacokinetic limitations (e.g., short half-life), likely contributed to its halted development [6] [8]. Despite this, it laid groundwork for next-generation TACE modulators and combination therapies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1